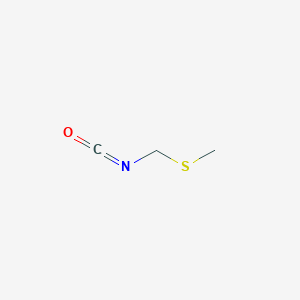
Isocyanato(methylsulfanyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanato(methylsulfanyl)methane is an organic compound with the molecular formula C₂H₅NOS. It is characterized by the presence of an isocyanate group (-N=C=O) and a methylsulfanyl group (-SCH₃) attached to a methane backbone. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isocyanato(methylsulfanyl)methane can be synthesized through various methods. One common approach involves the reaction of methylthioacetic acid with phosgene, followed by the addition of ammonia to form the desired isocyanate compound. The reaction conditions typically require a controlled environment with temperatures ranging from 0°C to 50°C and the use of inert solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with primary amines to form isocyanates. This method is widely used due to its efficiency and scalability. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .
Analyse Chemischer Reaktionen
Types of Reactions: Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Reactions with alcohols, amines, and water typically occur at room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas, and carbamates
Wissenschaftliche Forschungsanwendungen
Isocyanato(methylsulfanyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Research into potential therapeutic agents and drug delivery systems often involves this compound.
Industry: It is used in the production of polyurethanes, adhesives, and coatings
Wirkmechanismus
The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of polymers .
Vergleich Mit ähnlichen Verbindungen
Methyl isocyanate (CH₃NCO): Similar in structure but lacks the methylsulfanyl group.
Ethyl isocyanate (C₂H₅NCO): Similar in structure but with an ethyl group instead of a methylsulfanyl group. Used in organic synthesis.
Phenyl isocyanate (C₆H₅NCO): Contains a phenyl group, making it more aromatic and less reactive compared to isocyanato(methylsulfanyl)methane.
Uniqueness: this compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific modifications or interactions with sulfur-containing compounds .
Eigenschaften
Molekularformel |
C3H5NOS |
|---|---|
Molekulargewicht |
103.15 g/mol |
IUPAC-Name |
isocyanato(methylsulfanyl)methane |
InChI |
InChI=1S/C3H5NOS/c1-6-3-4-2-5/h3H2,1H3 |
InChI-Schlüssel |
ACQSAKKIGLJHQE-UHFFFAOYSA-N |
Kanonische SMILES |
CSCN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















